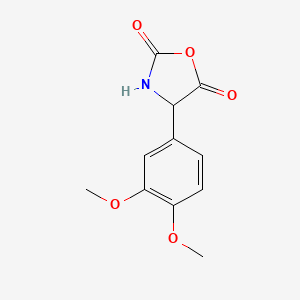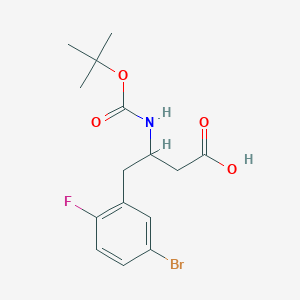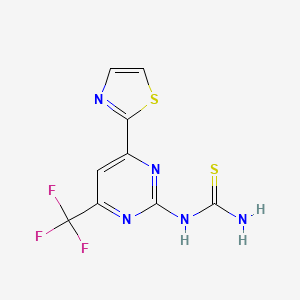
APDye 430 Picolyl Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APDye 430 Picolyl Azide: is an advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site. This compound is spectrally similar to Alexa Fluor® 430 and is used extensively in various scientific applications due to its high sensitivity and reduced cell toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: APDye 430 Picolyl Azide is synthesized through a series of chemical reactions that involve the incorporation of a copper-chelating motif into the azide probe. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to enhance the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically produced in facilities equipped with advanced analytical and bioanalytical services to maintain the quality and efficacy of the product .
Análisis De Reacciones Químicas
Types of Reactions: APDye 430 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a click chemistry reaction that forms a stable triazole ring .
Common Reagents and Conditions:
Reagents: Copper (I) catalysts, alkyne-tagged biomolecules.
Major Products: The major product formed from the CuAAC reaction involving this compound is a triazole-linked fluorescent conjugate. This product is highly stable and exhibits enhanced fluorescence properties .
Aplicaciones Científicas De Investigación
APDye 430 Picolyl Azide is widely used in various scientific research applications, including:
Chemistry: Used in click chemistry for the detection of low abundance alkyne-tagged biomolecules.
Biology: Employed in live-cell imaging and labeling due to its high sensitivity and reduced cell toxicity.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent dyes and probes for various industrial applications.
Mecanismo De Acción
The mechanism of action of APDye 430 Picolyl Azide involves the incorporation of a copper-chelating motif that raises the effective concentration of copper (I) at the reaction site. This enhances the efficiency of the CuAAC reaction, resulting in faster and more biocompatible labeling. The copper-chelating motif also reduces cell toxicity, making it suitable for live-cell imaging .
Comparación Con Compuestos Similares
Alexa Fluor® 430: Structurally identical to APDye 430 Picolyl Azide and exhibits similar absorption/emission spectra.
CF®430 Dye: Another structurally similar dye with comparable fluorescence properties.
Uniqueness: this compound is unique due to its copper-chelating motif, which significantly enhances the efficiency of the CuAAC reaction and reduces cell toxicity. This makes it superior to conventional azides for the detection of low abundance alkyne-tagged biomolecules .
Propiedades
Fórmula molecular |
C31H34F3N7O7S |
|---|---|
Peso molecular |
705.7 g/mol |
Nombre IUPAC |
[9-[6-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C31H34F3N7O7S/c1-30(2)15-19(18-49(45,46)47)22-12-23-24(31(32,33)34)13-29(44)48-26(23)14-25(22)41(30)11-5-3-4-6-27(42)36-10-9-28(43)39-21-8-7-20(37-16-21)17-38-40-35/h7-8,12-16H,3-6,9-11,17-18H2,1-2H3,(H,36,42)(H,39,43)(H,45,46,47) |
Clave InChI |
VRMGINSYBXEZSP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)





![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)

![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)

![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)

